molecular formula C20H22N4O4S B10991447 ethyl [(2Z)-2-({[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate

ethyl [(2Z)-2-({[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate

Cat. No.: B10991447
M. Wt: 414.5 g/mol
InChI Key: QLGWWPXABLABBT-UHFFFAOYSA-N
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Description

Ethyl [(2Z)-2-({[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate is a heterocyclic compound featuring a phthalazine core substituted with a 4-oxo group and an isopropyl moiety at position 2. The structure also includes a thiazole ring connected via an acetyl imino linker and an ester-functionalized acetate side chain. Its structural complexity arises from the conjugation of multiple rings and functional groups, which influence its reactivity, stability, and interactions with biological targets .

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

ethyl 2-[2-[[2-(4-oxo-3-propan-2-ylphthalazin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C20H22N4O4S/c1-4-28-18(26)9-13-11-29-20(21-13)22-17(25)10-16-14-7-5-6-8-15(14)19(27)24(23-16)12(2)3/h5-8,11-12H,4,9-10H2,1-3H3,(H,21,22,25)

InChI Key

QLGWWPXABLABBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes::
  • Condensation Reaction: : The synthesis typically involves a condensation reaction between an appropriate phthalazinone derivative (bearing the acetyl group) and a thiazole-containing compound. The imino group forms during this process.

  • Reagents and Conditions: : Specific reagents and conditions depend on the chosen synthetic route. For example, the reaction might occur in the presence of a base or acid catalyst.

Industrial Production::
  • Industrial-scale production methods may involve modifications of the above synthetic routes, optimized for efficiency, yield, and safety.

Chemical Reactions Analysis

    Reactivity: Ethyl [(2Z)-2-({[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate can undergo various reactions

    Common Reagents: These reactions often involve reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).

Scientific Research Applications

    Chemistry: Researchers explore its reactivity, stability, and applications in organic synthesis.

    Biology: Investigating its interactions with biological molecules (enzymes, receptors, etc.).

    Medicine: Potential drug candidates due to its diverse pharmacophores.

    Industry: Used as a building block for other compounds.

Mechanism of Action

  • The compound’s effects likely involve interactions with specific molecular targets (e.g., enzymes, receptors) or pathways. Detailed studies are needed to elucidate this fully.

Comparison with Similar Compounds

Methyl 2-((3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate

  • Core Structure: Quinazolinone (instead of phthalazine) with a 3-methoxyphenyl substituent.
  • Functional Groups: Thioether linkage (-S-) instead of an imino (-NH-) group.
  • Synthesis: Prepared via green chemistry approaches using ethyl chloroacetate and sodium acetate in ethanol, yielding ~75% efficiency .

Ethyl-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl thio)acetate

  • Core Structure: Quinazolinone with a phenyl group at position 3.
  • Functional Groups : Thioether linkage and ester side chain.
  • Key Data : Molecular ion peak at m/z = 340 (34.21% abundance) in mass spectrometry .
  • Reactivity : Undergoes substitution reactions with hydrazine to form hydrazine derivatives, useful in synthesizing fused heterocycles .

Methyl [4-oxo-2-(2-phenylquinazolin-4-ylimino)thiazolidin-3-yl]acetate

  • Core Structure: Thiazolidinone linked to quinazolinone via an imino group.
  • Functional Groups: Ester and imino groups similar to the target compound.
  • Synthesis : Requires multi-step condensation reactions, with lower yields (~60%) due to steric hindrance from the phenyl group .

Comparative Analysis

Structural and Electronic Features

Parameter Target Compound Methyl 2-((3-(3-Methoxyphenyl)...)acetate Ethyl-2-(4-oxo-3-phenyl...)acetate
Core Heterocycle Phthalazine Quinazolinone Quinazolinone
Substituent at Position 3 Isopropyl 3-Methoxyphenyl Phenyl
Linkage Type Acetyl imino (-NH-) Thioether (-S-) Thioether (-S-)
Electron-Withdrawing Groups 4-Oxo, ester 4-Oxo, methoxy, ester 4-Oxo, ester
  • The isopropyl group offers steric bulk, which may reduce reactivity compared to phenyl or methoxyphenyl substituents .

Biological Activity

Ethyl [(2Z)-2-({[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Features

The compound consists of several notable components:

  • Ethyl Acetate Backbone : Provides a stable structure for the compound.
  • Thiazole Ring : Known for its reactivity and involvement in various biological processes.
  • Phthalazinone Moiety : Often associated with anticancer properties.

These structural motifs suggest potential interactions with biological targets, making it a candidate for further investigation in drug development.

Biological Activities

Research indicates that compounds containing thiazole and phthalazinone structures exhibit a range of biological activities:

  • Antimicrobial Properties : Thiazole derivatives are recognized for their ability to combat bacterial infections.
  • Anticancer Activity : Phthalazinones have shown efficacy in inhibiting tumor growth and promoting apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways.

Table 1: Biological Activities of Related Compounds

Compound TypeActivity TypeExamples
Thiazole DerivativesAntimicrobial2-Aminothiazole derivatives
PhthalazinonesAnticancerPhthalazinone derivatives
Acetic Acid EstersSolvents/Drug DeliveryVarious ethyl esters

The precise mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • Interaction with Cellular Receptors : The thiazole ring may interact with specific receptors or enzymes, leading to altered cellular signaling pathways.
  • Induction of Apoptosis : The phthalazinone structure may promote programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to ethyl [(2Z)-2-{...}. Notable findings include:

  • Study on Anticancer Effects : A recent study demonstrated that phthalazinone derivatives could significantly reduce tumor size in xenograft models by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Testing : Another investigation reported that thiazole-containing compounds exhibited potent antibacterial activity against Gram-positive bacteria, suggesting a viable path for developing new antibiotics .
  • Inhibition Studies : Research has indicated that certain derivatives can inhibit key enzymes involved in the inflammatory response, highlighting their potential use in treating chronic inflammatory diseases .

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